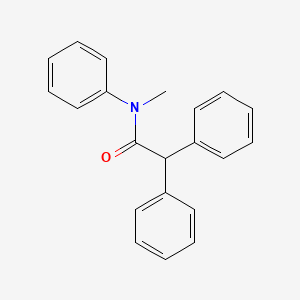
ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of cyclohexyl ketones and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The exact mechanism of action of ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as IL-1β and TNF-α, in animal models of inflammation. Additionally, it has been found to reduce pain sensitivity in animal models of neuropathic pain. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate in laboratory experiments is its relatively simple synthesis process. Additionally, it has been found to exhibit potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate. One area of interest is the development of new pain-relieving drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate involves the reaction of aniline with cyclohexanone in the presence of a base catalyst. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment.
Scientific Research Applications
Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain-relieving drugs. Additionally, it has been shown to possess antitumor activity, indicating its potential use in cancer treatment.
properties
IUPAC Name |
ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)15(13-9-5-3-6-10-13)16(19)18-14-11-7-4-8-12-14/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUFSTUXUXXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-anilino-2-cyclohexyl-3-oxopropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![N-{[2-(diphenylacetyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5124920.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methyl-2-furoyl)-3-piperidinol](/img/structure/B5125001.png)
